N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
Description
The compound N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide (hereafter referred to as the target compound) is a thiazole-based acetamide derivative featuring dual 4-fluorophenyl substituents. Its structure comprises a central 1,3-thiazole ring substituted at position 2 with a sulfanyl-linked 2-(4-fluorophenyl)-2-oxoethyl group and at position 4 with an acetamide moiety bearing a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S2/c20-13-3-1-12(2-4-13)17(24)11-27-19-23-16(10-26-19)9-18(25)22-15-7-5-14(21)6-8-15/h1-8,10H,9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFVGZMWBRSAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl derivatives. The key steps include:
Formation of the thiazolyl core: This can be achieved through the reaction of thiourea with chloroacetic acid derivatives.
Introduction of the fluorophenyl groups: Fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Coupling reactions: The final step involves coupling the fluorophenyl-substituted thiazolyl core with the appropriate acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazolyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiazolyl ring or the fluorophenyl groups.
Substitution Reactions: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a strong base.
Major Products Formed:
Oxidation Products: Thiazolyl sulfoxides and sulfones.
Reduction Products: Reduced thiazolyl derivatives and fluorophenyl alcohols.
Substitution Products: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a thiazole ring, a fluorophenyl group, and a sulfanyl moiety. Its molecular formula is , with a molecular weight of approximately 373.44 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with similar structures exhibit promising anticancer properties. The thiazole ring is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have shown that derivatives of thiazole can act as potent inhibitors of kinases involved in cancer progression .
- Antimicrobial Properties
- Neurological Disorders
Case Study 1: Anticancer Activity
A study conducted on thiazole derivatives revealed that compounds similar to N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide exhibited IC50 values in the micromolar range against various cancer cell lines including breast and lung cancer cells. These findings suggest a strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that thiazole derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship indicated that modifications at the phenyl rings could enhance efficacy against resistant strains .
Case Study 3: Neuroprotective Effects
Research published in a pharmacological journal highlighted the neuroprotective effects of thiazole-based compounds in models of oxidative stress-induced neuronal damage. These compounds were shown to reduce neuronal apoptosis and improve cognitive function in animal models of Alzheimer’s disease .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, the thiazolyl core may interact with biological targets such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity and selectivity due to their electron-withdrawing properties.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.
Receptors: It may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
The target compound utilizes a 1,3-thiazole core, whereas analogues often employ triazoles, oxazoles, or fused systems (Table 1). For example:
- 2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide () retains the thiazole core but replaces the sulfanyl group with a sulfonyl moiety, increasing polarity and oxidative stability .
- 2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide () substitutes the thiazole with an oxazole, altering electronic properties due to oxygen’s higher electronegativity .
Table 1: Core Heterocycle Comparison
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Fluorophenyl Groups : The prevalence of 4-fluorophenyl groups in the target compound and analogues () enhances lipophilicity and metabolic stability. Fluorine’s inductive effect also modulates electronic density, influencing hydrogen bonding and π-π stacking .
- Sulfanyl vs.
- Thiazolidinone Moieties: In N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (), the thiazolidinone group introduces hydrogen-bonding capacity, which may enhance target engagement in diseases like diabetes .
Biological Activity
N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C16H16F2N2OS
- IUPAC Name : this compound
The compound features a thiazole ring, an acetamide group, and two fluorophenyl substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 334.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines.
Case Study: Thiazole Derivatives in Cancer Treatment
In a study involving thiazole derivatives, compounds were tested against A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The results showed:
- Caco-2 Cells : Significant reduction in viability (39.8% at 100 µM).
- A549 Cells : Lesser effect observed.
These findings suggest that modifications in the thiazole structure can enhance anticancer activity, indicating a potential for developing targeted therapies based on this scaffold .
Antimicrobial Activity
This compound may also possess antimicrobial properties. Analogous compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
Antimicrobial Efficacy Table
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 3h | S. aureus | 1 |
| Compound 7 | E. faecium | 1 |
| Control (Vancomycin) | E. faecium | 2 |
These results highlight the potential of thiazole-containing compounds as novel antimicrobial agents .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression .
- Induction of Apoptosis : Studies indicate that these compounds may promote apoptosis in cancer cells through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
